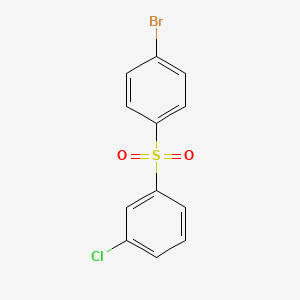

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

CAS No.: 331765-58-3

Cat. No.: VC3939322

Molecular Formula: C12H8BrClO2S

Molecular Weight: 331.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331765-58-3 |

|---|---|

| Molecular Formula | C12H8BrClO2S |

| Molecular Weight | 331.61 g/mol |

| IUPAC Name | 1-(4-bromophenyl)sulfonyl-3-chlorobenzene |

| Standard InChI | InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H |

| Standard InChI Key | ZURBGZSWFBKSMW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Molecular Structure and Identification

Chemical Identity

-

IUPAC Name: 1-(4-Bromophenyl)sulfonyl-3-chlorobenzene

-

CAS Registry Number: 331765-58-3

-

Molecular Formula:

Structural Features

The molecule consists of two aromatic rings:

-

A 4-bromophenyl group attached to a sulfonyl () moiety.

-

A 3-chlorobenzene ring linked via the sulfonyl group.

The sulfonyl bridge imparts polarity and reactivity, facilitating nucleophilic substitutions .

Key Descriptors:

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a two-step sulfonylation reaction:

-

Sulfonyl Chloride Formation: 4-Bromobenzenesulfonyl chloride (CAS 98-58-8) is prepared by chlorosulfonation of bromobenzene .

-

Coupling with 3-Chlorobenzene: The sulfonyl chloride reacts with 3-chlorobenzene under basic conditions (e.g., triethylamine) to form the target compound .

Reaction Equation:

Palladium-Catalyzed Methods

Recent studies (e.g., ) utilize palladium catalysts for efficient sulfonamide synthesis. For example, Rh(oct) in chlorobenzene at 90°C enables regioselective annulation, broadening access to sulfone derivatives .

Physicochemical Properties

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Sulfonamide Development: Used to synthesize bioactive sulfonamides, e.g., antimicrobial agents .

-

Nucleotide Analogues: Serves as an activating agent in oligodeoxyribonucleotide synthesis .

Materials Science

-

Polymer Functionalization: Incorporates sulfonyl groups into polymers for enhanced thermal stability.

Recent Research and Innovations

Cross-Coupling Reactions

Pd-catalyzed reactions with β-enaminones yield trisubstituted imidazoles, valuable in drug discovery .

Sulfonyl Fluoride Derivatives

Methods from enable conversion to sulfonyl fluorides, emerging as "click chemistry" reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume